Product packaging for N-(1-Bromo-2-naphthyl)acetamide(Cat. No.:CAS No. 7597-73-1)

N-(1-Bromo-2-naphthyl)acetamide

Cat. No.: B188060
CAS No.: 7597-73-1
M. Wt: 264.12 g/mol
InChI Key: ANOJTMSMKHYLBB-UHFFFAOYSA-N
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Description

N-(1-Bromo-2-naphthyl)acetamide (CAS 7597-73-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a key precursor for the development of novel therapeutic agents. Scientific studies have utilized its structure to synthesize N-(naphthalen-2-yl)acetamide derivatives, which are then evaluated for antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal carcinoma and hepatoma . Its molecular framework, incorporating both the naphthalene ring system and a bromine substituent, makes it a versatile building block for constructing more complex molecules aimed at biological target identification and validation. The product is supplied with high purity for research applications. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO B188060 N-(1-Bromo-2-naphthyl)acetamide CAS No. 7597-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-bromonaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10BrNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOJTMSMKHYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281223
Record name N-(1-Bromo-2-naphthyl)acetamide
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Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7597-73-1
Record name NSC42327
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Record name N-(1-Bromo-2-naphthyl)acetamide
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Record name N-(1-BROMO-NAPHTHALEN-2-YL)-ACETAMIDE
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Synthetic Methodologies for N 1 Bromo 2 Naphthyl Acetamide

Strategies for Bromination of Naphthalene-Acetamide Precursors

The introduction of a bromine atom onto the naphthalene (B1677914) ring of N-acetyl-2-naphthylamine is a key strategy for the synthesis of N-(1-bromo-2-naphthyl)acetamide. The acetamido group is an activating, ortho-, para-directing group, which influences the regioselectivity of the electrophilic substitution. In the case of 2-acetamidonaphthalene (B120020), the primary positions for electrophilic attack are the 1- and 3-positions. The regiochemical outcome can be influenced by the choice of brominating agent and reaction conditions.

Direct bromination of aromatic compounds using molecular bromine (Br₂) is a classical and fundamental electrophilic aromatic substitution reaction. The reaction of naphthalene with bromine can be complex, potentially leading to a mixture of mono-, di-, and poly-substituted products. cardiff.ac.uk The regioselectivity of the bromination of naphthalene itself is sensitive to reaction conditions such as temperature and the presence of catalysts. researchgate.netresearchgate.net For instance, the bromination of naphthalene in the gas phase at high temperatures can produce a mixture of 1- and 2-bromonaphthalene, while the use of a ferric bromide catalyst can promote the formation of 2-bromonaphthalene. researchgate.net

When considering the direct bromination of 2-acetamidonaphthalene, the activating and directing effects of the acetamido group are expected to facilitate the reaction and control the position of the incoming bromine atom. The expected major product would be the result of substitution at the activated 1-position. A general representation of this reaction is as follows:

2-Acetamidonaphthalene + Br₂ → this compound + HBr

To enhance the electrophilicity of bromine, a Lewis acid catalyst such as FeBr₃ is often employed. The catalyst polarizes the Br-Br bond, generating a more potent electrophilic species that can more readily attack the electron-rich naphthalene ring.

Table 1: Key Aspects of Direct Electrophilic Bromination

Parameter Description
Brominating Agent Molecular Bromine (Br₂)
Substrate 2-Acetamidonaphthalene
Catalyst Typically a Lewis acid (e.g., FeBr₃)
Expected Regioselectivity Primarily at the 1-position due to the ortho-directing effect of the acetamido group.
Potential Byproducts Polybrominated products and other isomers.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. wikipedia.org It is considered a milder and more selective brominating agent compared to molecular bromine, often leading to cleaner reactions with fewer side products. masterorganicchemistry.com NBS can be used for the bromination of a variety of aromatic systems, including those containing activating groups. mdpi.com The reaction mechanism can proceed through different pathways depending on the reaction conditions. In the presence of a proton source, NBS can generate a low concentration of molecular bromine in situ, or the protonated NBS itself can act as the electrophile.

The application of NBS for the bromination of naphthalene derivatives has been reported. For example, the bromination of methoxy-substituted naphthalenes with NBS in acetonitrile (B52724) has been shown to be a mild and highly regioselective method for the synthesis of bromo-naphthalenes. The use of a polar solvent like acetonitrile can enhance the reactivity of NBS as an electrophile.

For the synthesis of this compound, the reaction of 2-acetamidonaphthalene with NBS would be expected to proceed with high regioselectivity for the 1-position. The reaction is typically carried out in a suitable solvent, and the use of a catalytic amount of acid can sometimes facilitate the reaction.

Table 2: Comparison of Brominating Agents

Feature **Molecular Bromine (Br₂) **N-Bromosuccinimide (NBS)
Reactivity High, can lead to over-bromination.Milder, often more selective.
Handling Corrosive and volatile liquid.Crystalline solid, easier to handle.
Byproducts HBr, which can be corrosive.Succinimide, which is generally less problematic.
Selectivity Can be lower, leading to isomer mixtures.Often provides higher regioselectivity.

Formation of the Acetamide (B32628) Functionality on Bromo-Naphthalene Scaffolds

An alternative synthetic strategy involves the formation of the acetamide bond on a pre-brominated naphthalene core, specifically 1-bromo-2-aminonaphthalene. This approach is advantageous if the starting bromo-amine is readily available. The formation of the amide bond can be achieved through several reliable and high-yielding methods.

Amide bond formation is a cornerstone of organic synthesis, and a vast array of coupling reagents have been developed to facilitate this transformation. These reagents activate the carboxylic acid (in this case, acetic acid) to form a reactive intermediate that is readily attacked by the amine (1-bromo-2-aminonaphthalene). Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Phosphonium-based reagents , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), are effective for amide bond formation and are known to minimize side reactions like the dehydration of asparagine or glutamine residues in peptide synthesis. wikipedia.orgpeptide.com

Uronium/aminium-based reagents , like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are widely used in solid-phase peptide synthesis due to their efficiency and ability to suppress racemization. wikipedia.orgadvancedchemtech.com These reagents activate the carboxylic acid by forming a stabilized HOBt (Hydroxybenzotriazole) ester. wikipedia.org

The general procedure involves reacting 1-bromo-2-aminonaphthalene with acetic acid in the presence of the coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 3: Common Coupling Reagents for Amidation

Reagent Class Examples Mechanism of Action
Phosphonium Salts BOP, PyBOPForms a reactive phosphonium ester intermediate.
Uronium/Aminium Salts HBTU, HATU, TBTUForms a reactive O-acylisourea or active ester (e.g., HOBt ester).

A more direct and often highly efficient method for the formation of the acetamide is the N-acylation of 1-bromo-2-aminonaphthalene with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. Acetic anhydride is a commonly used reagent for this purpose due to its reactivity and the fact that the byproduct, acetic acid, is easily removed.

The reaction is typically carried out by treating the amine with an excess of acetic anhydride, sometimes in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acetic acid formed during the reaction. In some cases, the reaction can proceed without a catalyst. The general reaction is as follows:

1-Bromo-2-aminonaphthalene + (CH₃CO)₂O → this compound + CH₃COOH

This method is generally high-yielding and provides a straightforward route to the desired product, provided the starting bromo-amine is accessible.

Multi-component Reaction Approaches to Naphthalene-Acetamide Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of amide-containing compounds. nih.govwikipedia.org

The Ugi four-component reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org To synthesize a structure related to this compound, one could envision a reaction involving a bromo-substituted aldehyde or amine. For example, a reaction between an appropriate aldehyde, 1-bromo-2-aminonaphthalene, acetic acid, and an isocyanide could potentially lead to a more complex amide derivative. A reported Ugi reaction involving o-bromo-benzaldehyde demonstrates the feasibility of incorporating bromo-aromatic components into this reaction. mdpi.com

The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org While the direct product is not an N-aryl acetamide, this reaction highlights the utility of isocyanides in forming amide bonds in a multicomponent fashion. The use of a naphthyl isocyanide in a Passerini reaction has been documented, indicating that naphthalene scaffolds are compatible with this type of transformation.

While a direct MCR route to this compound may not be immediately apparent, these reactions offer a flexible and convergent platform for the synthesis of structurally diverse naphthalene-acetamide derivatives. The choice of starting materials allows for the introduction of various substituents, making MCRs a valuable tool in combinatorial chemistry and drug discovery.

Table 4: Overview of Synthetic Approaches

Methodology Starting Material Key Reagents Advantages Disadvantages
Direct Bromination 2-AcetamidonaphthaleneBr₂, Lewis AcidPotentially straightforward.Risk of polybromination and isomer formation.
NBS Bromination 2-AcetamidonaphthaleneNBSMilder conditions, higher selectivity.May require optimization of reaction conditions.
Amidation with Coupling Reagents 1-Bromo-2-aminonaphthaleneAcetic Acid, BOP, HBTUHigh yields, mild conditions.Cost of coupling reagents, requires pre-brominated starting material.
N-Acylation 1-Bromo-2-aminonaphthaleneAcetic AnhydrideHigh yields, simple procedure.Requires pre-brominated starting material.
Multicomponent Reactions Various (e.g., bromo-amines/aldehydes)Isocyanides, etc.High convergence, diversity-oriented.May not directly yield the target compound; requires specific starting materials.

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The chemo- and regioselectivity of the synthetic pathways to this compound are critical for achieving the desired substitution pattern on the naphthalene ring. The key transformations where selectivity is paramount are the bromination of the naphthalene nucleus and, to a lesser extent, the chemoselective N-acetylation of the amino intermediate.

Bromination of 2-Substituted Naphthalenes

The directing effects of the substituent at the C-2 position of the naphthalene ring govern the regioselectivity of electrophilic aromatic substitution, such as bromination. Both the hydroxyl (-OH) group of 2-naphthol (B1666908) and the amino (-NH2) group of 2-naphthylamine (B18577) are strongly activating and ortho-, para-directing groups. organicchemistrytutor.comyoutube.comutexas.edulibretexts.orglibretexts.org In the context of a 2-substituted naphthalene, the ortho positions are C-1 and C-3, while the para position is C-6.

Due to the electronic properties of the naphthalene ring system, the C-1 position is generally more reactive towards electrophiles than the C-3 position in 2-substituted naphthalenes bearing activating groups. This preference is attributed to the greater stability of the carbocation intermediate formed upon electrophilic attack at the C-1 position, which allows for more resonance structures that delocalize the positive charge without disrupting the aromaticity of the second ring. Consequently, the bromination of 2-naphthol or 2-naphthylamine is expected to yield the 1-bromo isomer as the major product.

Several methodologies have been developed for the regioselective bromination of 2-naphthol at the C-1 position. These methods aim to maximize the yield of the desired 1-bromo-2-naphthol (B146047) while minimizing the formation of other isomers and polybrominated byproducts.

N-Acetylation

The acetylation of 1-bromo-2-naphthylamine is a chemoselective transformation. The amino group is significantly more nucleophilic than the aromatic ring, ensuring that the reaction occurs at the nitrogen atom rather than leading to further substitution on the naphthalene ring. This high chemoselectivity is a general feature of the acylation of aromatic amines.

Optimisation Strategies for Synthetic Transformations

Optimisation of the synthetic steps is crucial for maximizing the yield and purity of this compound. Key areas for optimization include the choice of reagents, reaction conditions, and purification methods for both the bromination and acetylation steps.

Optimisation of Bromination

The selective bromination of 2-naphthol has been the subject of various optimization studies to improve yields and regioselectivity. The choice of brominating agent and reaction conditions are key variables.

Starting MaterialBrominating Agent/SystemSolventTemperature (°C)Yield of 1-Bromo Product (%)Reference
2-NaphtholSodium Bromide / OxoneSolid-stateRoom Temp.Not specified, but selective slideshare.net
2-NaphtholPIDA / AlBr3Acetonitrile2393 rsc.org
2-Naphthoic AcidPotassium Bromide / H2O2Acetic Acid2082 chemicalbook.com

Table 1: Optimisation of Bromination Conditions for 2-Naphthol and Derivatives.

The use of milder brominating agents, such as sodium bromide in conjunction with an oxidant like Oxone, can offer improved selectivity compared to molecular bromine, which can lead to over-bromination and the formation of corrosive HBr. slideshare.net Similarly, systems like (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide have been shown to be highly efficient for the bromination of 2-naphthol, affording high yields of the 1-bromo isomer. rsc.org Optimization of parameters such as reaction time, temperature, and stoichiometry of reagents is essential to maximize the yield and minimize the formation of impurities. For example, in the bromination of 2-naphthoic acid using potassium bromide and hydrogen peroxide, a reaction time of 10 hours at 20°C followed by cooling resulted in a high yield of the desired product. chemicalbook.com

Optimisation of N-Acetylation

The N-acetylation of aromatic amines, including sterically hindered ones, can be optimized by careful selection of the acetylating agent, catalyst, and reaction conditions.

Amine TypeAcetylating AgentCatalyst/ConditionsKey FeaturesReference
Aromatic AminesAcetic AnhydrideBrine, Sodium Acetate (B1210297)Environmentally benign, high yield ias.ac.in
Aromatic AminesAcetic AnhydridePyridineStandard, effective for hydroxyls and amines nih.gov
AnilinesAcetonitrileBase-mediatedAcetonitrile as acetyl source researchgate.net

Table 2: Optimisation Strategies for N-Acetylation of Aromatic Amines.

Traditional methods often employ acetic anhydride with a base like pyridine. nih.gov However, greener and more efficient methods have been developed. The use of acetyl chloride in a brine solution with a weak base like sodium acetate is an effective and environmentally friendly approach for the acetylation of primary amines, offering high yields and a simple work-up. ias.ac.in For sterically hindered anilines, which 1-bromo-2-naphthylamine could be considered, ensuring complete reaction may require adjusting the stoichiometry of the acetylating agent or employing a more reactive species. The choice of solvent can also play a crucial role, with some modern protocols utilizing acetonitrile as both the solvent and the source of the acetyl group in a base-mediated reaction. researchgate.net The optimization of reaction time and temperature is also critical to ensure complete conversion without promoting side reactions.

Advanced Spectroscopic Characterization of N 1 Bromo 2 Naphthyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of N-(1-Bromo-2-naphthyl)acetamide reveals distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the naphthyl ring system typically appear as a complex series of multiplets in the downfield region of the spectrum, a result of spin-spin coupling between adjacent, non-equivalent protons. The precise chemical shifts and coupling constants (J values) are influenced by the electronic effects of the bromo and acetamido substituents. The amide proton (N-H) generally presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetamido group (-COCH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2s3H-CH₃
~7.3-8.2m6HAr-H
~9.5br s1HN-H

Note: This table is illustrative. Actual chemical shifts may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the naphthyl ring appear in the aromatic region, with their specific shifts influenced by the positions of the bromo and acetamido groups. The carbon atom bonded to the bromine atom (C-Br) is also expected to have a distinct chemical shift. The methyl carbon of the acetyl group appears at the most upfield position in the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~25-CH₃
~110-140Aromatic C & C-Br
~170C=O

Note: This table is illustrative. Actual chemical shifts may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the naphthyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment of the acetamido group to the naphthyl ring and for confirming the relative positions of the substituents.

Infrared (IR) Spectroscopy and Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the functional groups present. A strong absorption band is expected for the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching vibration of the amide group will also produce a strong, characteristic absorption band. Aromatic C-H stretching and C=C stretching vibrations from the naphthyl ring will be observable, as will the C-N stretching and N-H bending vibrations of the amide linkage. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum.

Table 3: Typical IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3300-3100N-H Stretch
~3100-3000Aromatic C-H Stretch
~1680-1640C=O Stretch (Amide I)
~1600-1450Aromatic C=C Stretch
~1550N-H Bend (Amide II)
~1300-1200C-N Stretch
~700-500C-Br Stretch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) would be expected. Fragmentation of the molecular ion can occur through various pathways, such as the loss of the acetyl group or the bromine atom, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the presence of the different structural components of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene (B1677914) chromophore. Naphthalene itself exhibits characteristic absorption bands corresponding to π → π* transitions. The presence of the bromo and acetamido substituents on the naphthyl ring can cause shifts in the positions and intensities of these absorption bands (bathochromic or hypsochromic shifts) due to their electronic effects on the aromatic system.

Advanced Spectroscopic Techniques for Comprehensive Characterization (e.g., Raman Spectroscopy)

Raman spectroscopy is a non-destructive light scattering technique that probes the vibrational modes of a molecule. When monochromatic light from a laser interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, and this "Raman shift" corresponds directly to the energy of the molecule's vibrational modes. The intensity of a Raman band is dependent on the change in polarizability of a bond during vibration, making it highly sensitive to non-polar bonds and symmetric vibrations, which are often weak in IR spectra.

For this compound, a detailed analysis of its Raman spectrum can be predicted based on the characteristic frequencies of its constituent parts: the substituted naphthalene ring, the acetamide (B32628) group, and the carbon-bromine bond. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support and assign these vibrational modes with high accuracy. researchgate.net

Predicted Raman Spectral Analysis of this compound

An analysis of the theoretical Raman spectrum of this compound would reveal distinct regions corresponding to specific molecular vibrations.

Naphthalene Ring Vibrations: The aromatic naphthalene core gives rise to a series of characteristic bands. The aromatic C-H stretching vibrations are expected in the 3050-3100 cm⁻¹ region. researchgate.net More diagnostically significant are the C-C stretching vibrations of the fused rings, which typically appear as a group of strong to medium intensity bands between 1300 cm⁻¹ and 1650 cm⁻¹. A particularly strong band, often associated with the ring "breathing" mode, is anticipated around 1380 cm⁻¹. researchgate.net The presence of substituents at the C1 and C2 positions will influence the exact frequencies and intensities of these modes compared to unsubstituted naphthalene. researchgate.net In-plane and out-of-plane bending deformations of the ring C-H bonds and C-C-C ring deformations are expected at lower frequencies, typically below 1200 cm⁻¹. researchgate.net

Acetamido Group Vibrations: The acetamido [-NHC(=O)CH₃] substituent introduces several characteristic Raman bands known as "Amide" bands.

Amide I: This band, primarily due to the C=O stretching vibration, is expected to be a strong feature in the Raman spectrum, typically appearing in the 1650-1680 cm⁻¹ range.

Amide III: The Amide III band, a complex mix of C-N stretching and N-H in-plane bending, is usually found between 1280 cm⁻¹ and 1350 cm⁻¹.

Other Modes: The C-N stretching vibration will also contribute to the spectrum, and the methyl (CH₃) group's symmetric and asymmetric stretching and bending vibrations will produce signals in their characteristic regions (~2850-2950 cm⁻¹ and ~1375-1450 cm⁻¹, respectively).

Carbon-Bromine Vibration: The C-Br bond is an excellent Raman scatterer due to its high polarizability. The C-Br stretching vibration is expected to produce a strong and distinct band in the low-frequency region of the spectrum, typically between 500 cm⁻¹ and 650 cm⁻¹. This peak serves as a clear indicator of the bromine substitution on the aromatic ring.

The following interactive table summarizes the predicted key vibrational modes, their expected Raman shift ranges, and anticipated intensities for this compound based on data from analogous compounds and general spectroscopic principles.

Table 1. Predicted Raman Bands for this compound

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3050-3100Aromatic C-H StretchingMedium
~2920-2980Methyl (CH₃) Asymmetric & Symmetric StretchingMedium-Weak
~1650-1680Amide I (C=O Stretch)Strong
~1570-1620Aromatic C-C Ring StretchingStrong
~1420-1460Methyl (CH₃) BendingMedium
~1370-1390Aromatic Ring BreathingVery Strong
~1280-1350Amide III (C-N Stretch, N-H Bend)Medium
~750-850Aromatic C-H Out-of-Plane BendingMedium-Strong
~500-650C-Br StretchingStrong

Structural and Solid-State Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, no published experimental data was found for the single-crystal X-ray diffraction, polymorphism, or solid-state NMR analysis of the specific compound this compound (CAS No. 7597-73-1).

Therefore, the detailed structural elucidation and solid-state analysis as outlined in the requested sections cannot be provided. The information required to generate data tables and detailed research findings on its crystal structure, molecular conformation, intermolecular interactions, and potential polymorphic forms is not available in the public domain.

General synthetic procedures indicate the compound can be formed via the reaction of 1-bromo-2-naphthylamine with acetic anhydride (B1165640). Characterization is typically mentioned in chemical supplier documentation as being performed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, but the detailed data from these analyses, particularly solid-state NMR, is not publicly accessible.

Without experimental crystallographic data, a discussion on the following topics for this compound is not possible:

Structural Elucidation and Solid State Analysis of N 1 Bromo 2 Naphthyl Acetamide

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:No solid-state NMR studies have been published for this compound.

Further research, including the successful crystallization of N-(1-Bromo-2-naphthyl)acetamide and subsequent analysis by single-crystal X-ray diffraction, would be required to generate the data necessary to populate the requested article structure.

Computational and Theoretical Investigations of N 1 Bromo 2 Naphthyl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For organic molecules like N-(1-Bromo-2-naphthyl)acetamide, calculations are often performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p), to ensure reliable results for both geometry and electronic properties. dntb.gov.uaacs.orgnih.gov

A fundamental step in any theoretical study is the determination of the molecule's equilibrium geometry. This is achieved by performing a geometry optimization, a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. acs.org For this compound, this calculation would yield precise values for all bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Representative Geometric Parameters for Optimization This table illustrates the type of data that would be generated from a DFT geometry optimization for this compound. The values are hypothetical.

ParameterAtom ConnectionTheoretical Value
Bond Lengths (Å)
C-Br1.905
C=O1.230
C-N1.360
N-H1.015
Bond Angles (º)
C-C-Br121.5
O=C-N122.8
C-N-H120.5
Dihedral Angles (º)
C-C-N-H180.0
Br-C-C-N0.5

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchalcogen.ro The energy of the HOMO is a measure of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. nih.govchalcogen.ro

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies that the molecule is more easily excited and thus more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. dntb.gov.uanih.gov These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines key reactivity parameters that would be calculated for this compound following FMO analysis.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the energy lowering of a system when it accepts electrons.
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from a system.

Vibrational Frequency Calculations and Spectral Simulations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of any imaginary frequencies) and to predict the molecule's vibrational spectra (Infrared and Raman). acs.orgscience.gov

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond, the bending of the N-H bond, or the vibrations of the naphthyl ring. By comparing the simulated spectra with experimentally recorded FT-IR and FT-Raman spectra, researchers can validate the accuracy of the computational model. science.govresearchgate.net Often, calculated frequencies are scaled by an empirical factor to correct for systematic errors in the theoretical method and to improve agreement with experimental data. science.gov

Table 3: Illustrative Vibrational Mode Assignment This table provides an example of how vibrational modes for this compound would be assigned by comparing theoretical and experimental frequencies. Frequencies are hypothetical.

Vibrational AssignmentTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33503345
Aromatic C-H Stretch3100-30003080-3010
C=O Stretch16851680
N-H Bend15501545
Aromatic C=C Stretch1600-14501595-1460
C-N Stretch12901288
C-Br Stretch650648

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.

Typically, red or yellow areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas represent regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green areas are neutral. For this compound, the MEP surface would likely show a strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, the amide hydrogen atom would exhibit a positive potential, making it a potential hydrogen bond donor. The analysis of the MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other species.

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals obtained from a DFT calculation into a more chemically intuitive picture of localized bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edufaccts.de This method allows for a detailed investigation of bonding and electronic delocalization within the molecule.

For this compound, significant interactions would be expected between the lone pairs on the carbonyl oxygen and the antibonding π* orbital of the C-N bond, as well as delocalization involving the π-system of the naphthyl ring.

Table 4: Example of NBO Donor-Acceptor Interaction Analysis This table illustrates the type of data generated from an NBO analysis for this compound, showing hypothetical stabilization energies from intramolecular charge transfer.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π(C-N)35.5Lone Pair → Antibond
LP (N)π(C=O)25.1Lone Pair → Antibond
π (Naphthyl Ring)π(C=O)5.8π-conjugation
σ (C-H)σ(C-C)2.1Hyperconjugation

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static, time-independent picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the system's behavior over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, revealing how the molecule moves, vibrates, and changes its conformation.

Conformational Dynamics and Potential Energy Surfaces

The conformational landscape of this compound is influenced by the rotational freedom around the C-N amide bond and the C-C bond connecting the naphthyl group to the acetamide (B32628) moiety. Computational studies, often employing Density Functional Theory (DFT), are used to explore the potential energy surface (PES) of the molecule. mdpi.comnih.gov By calculating the energy of the molecule at various dihedral angles, stable conformers (energy minima) and transition states for their interconversion can be identified.

For similar N-aryl amides, both cis and trans isomers with respect to the amide bond have been studied. acs.org In the case of this compound, the bulky bromo-naphthyl group likely influences the relative stabilities of these conformers. The planarity of the naphthyl ring and the amide group can also vary, leading to different spatial arrangements. For instance, studies on related molecules like N-phenylamides have shown that the phenyl group can be twisted relative to the amide plane, and this torsional angle is a key factor in its conformational dynamics. acs.org The potential energy surface reveals the energy barriers between different conformations, providing information on the flexibility of the molecule and the likelihood of conformational changes at a given temperature. nih.govacs.org

RotationTransition StateEnergy Barrier (kcal/mol)
Amide C-N bondPerpendicular15 - 20
Naphthyl-N bondEclipsed2 - 5

This table illustrates the typical energy barriers for rotation around key bonds in N-aryl amides. The higher barrier for the amide C-N bond is due to its partial double bond character.

Dynamic Reaction Coordinate (DRC) Calculations for Bond Dissociation

Dynamic Reaction Coordinate (DRC) calculations are a powerful tool for simulating the trajectory of a chemical reaction, such as bond dissociation, at an elementary molecular level. mdpi.comosti.gov For this compound, DRC calculations can be employed to model the cleavage of the C-Br bond, a reaction of significant interest in understanding its potential reactivity. mdpi.comosti.gov

These calculations start from the transition state for bond dissociation and follow the reaction path downhill to the products. researchgate.net This provides a detailed picture of the changes in molecular geometry, energy, and electronic structure as the bond breaks. mdpi.comosti.gov Studies on the electrochemically induced dissociation of the carbon-bromine bond in the related compound 1-bromo-2-methylnaphthalene (B105000) radical anion have shown that the reaction proceeds through a stepwise mechanism. mdpi.comosti.gov The initial electron uptake leads to the formation of a radical anion, followed by the dissociation of the bromide anion to yield an organic radical. mdpi.comosti.gov DRC simulations can visualize this process, showing the elongation and eventual breaking of the C-Br bond and the subsequent geometric relaxation of the resulting naphthyl radical. mdpi.com

Quantum Chemical Studies on Reactivity and Transition State Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to investigate the reactivity of molecules like this compound. dergipark.org.trresearchgate.net These studies provide insights into the electronic properties that govern its chemical behavior. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electron density distribution and highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.comnih.gov For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amide are expected to be electron-rich sites, while the hydrogen of the N-H group and the carbon atom attached to the bromine are likely to be electron-poor.

Transition state analysis is critical for understanding reaction mechanisms and calculating activation energies. researchgate.netnih.gov For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational methods can locate the transition state structure and determine its energy. This information is vital for predicting reaction rates and understanding the factors that influence regioselectivity. nih.gov For example, distortion/interaction analysis can be performed on transition states to understand the origins of regioselectivity in reactions like borylation. nih.gov

DescriptorDefinitionPredicted Trend for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalRelatively high, indicating potential for electron donation
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelatively low, indicating potential for electron acceptance
HOMO-LUMO GapEnergy difference between HOMO and LUMOModerate, suggesting reasonable stability but accessible reactivity
Electronegativity (χ)Tendency to attract electronsModerate to high
Chemical Hardness (η)Resistance to change in electron distributionModerate
Electrophilicity Index (ω)Measure of electrophilic characterModerate to high, particularly at the C-Br bond

These descriptors provide a quantitative basis for understanding the reactivity of the molecule.

Theoretical Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, it is possible to establish structure-reactivity relationships. For example, the effect of substituting different groups on the naphthyl ring or the acetyl group can be investigated.

Computational studies can predict how these modifications influence factors such as the HOMO-LUMO gap, the charge distribution (as shown by MEP maps), and the activation energies for specific reactions. This allows for the rational design of derivatives with tailored reactivity. For instance, introducing electron-withdrawing groups on the naphthyl ring would likely lower the LUMO energy, making the molecule a better electron acceptor and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups would raise the HOMO energy, making it a better electron donor.

These theoretical predictions can guide synthetic efforts, prioritizing the synthesis of compounds with desired properties and avoiding those that are unlikely to be effective for a particular application.

Applications of N 1 Bromo 2 Naphthyl Acetamide in Advanced Organic Synthesis

N-(1-Bromo-2-naphthyl)acetamide, a synthetically derived organic compound, holds considerable promise in the realm of advanced organic synthesis. Its distinct molecular structure, featuring a bromine atom and a naphthyl group, underpins its utility as a versatile component in the construction of complex molecules and novel materials. smolecule.com This article delineates the specific applications of this compound, focusing on its role as a building block, a precursor for intricate molecular architectures, its use in heterocyclic synthesis, and its potential in materials science and as a research tool.

Green Chemistry Aspects in the Synthesis and Reactions of N 1 Bromo 2 Naphthyl Acetamide

Implementation of Solvent-Free or Aqueous Medium Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, developing solvent-free or aqueous-based synthetic methodologies is a primary goal of green chemistry.

Traditional synthesis of N-(1-Bromo-2-naphthyl)acetamide typically involves the bromination of N-(2-naphthyl)acetamide using bromine in a solvent such as acetic acid. smolecule.com Another route is the acylation of 1-bromo-2-naphthylamine with acetic anhydride (B1165640). smolecule.comontosight.ai Both of these methods utilize reagents and solvents that are subjects of green chemistry considerations.

While specific research on the solvent-free or aqueous synthesis of this compound is not extensively documented, numerous studies have demonstrated the successful synthesis of structurally related amidoalkyl naphthols under these conditions. asianpubs.orgresearchgate.netresearchgate.net These reactions, often multicomponent condensations of a naphthol, an aldehyde, and an amide, have been effectively performed without solvents, frequently using thermal or microwave irradiation to drive the reaction. rsc.org For instance, the synthesis of various 1-amidoalkyl-2-naphthols has been achieved under solvent-free conditions at elevated temperatures (70-110 °C). rsc.orglew.ro Furthermore, water has been employed as a green solvent for the synthesis of related N-heteroarylaminonaphthols. rsc.org

These precedents suggest that a greener synthesis of this compound could be achievable by adapting existing protocols. For example, a solvent-free approach to the acetylation of 1-bromo-2-naphthylamine with acetic anhydride, potentially with catalytic activation, could eliminate the need for organic solvents. Similarly, exploring aqueous or solvent-free conditions for the selective bromination of N-(2-naphthyl)acetamide presents a valuable avenue for future research.

Development and Application of Novel Catalytic Systems (e.g., reusable catalysts, mild conditions)

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and operate under milder conditions with reduced waste. For the synthesis of this compound and its precursors, several catalytic strategies can be envisaged to improve the environmental footprint.

The bromination of aromatic compounds, a key step in one of the synthetic routes to this compound, can be made greener by replacing stoichiometric reagents with catalytic systems. Traditional bromination often uses molecular bromine, which is hazardous. sci-hub.se Greener alternatives include using N-bromosuccinimide (NBS) in conjunction with a catalyst. nih.govacs.orgsci-hub.se For the bromination of arenes, visible-light photoredox catalysis with dyes like erythrosine B has been shown to activate NBS under mild conditions, offering an alternative to acid catalysis. acs.org

For the synthesis of related amidoalkyl naphthols, a wide array of novel and often reusable catalysts have been developed, highlighting the potential for greener processes. These catalysts operate under solvent-free or mild conditions, are easy to separate from the reaction mixture, and can often be reused multiple times without significant loss of activity.

Table 1: Examples of Catalytic Systems Used in the Synthesis of Related Amidoalkyl Naphthols

Catalyst Reaction Conditions Key Advantages Reference(s)
SO₃H-Carbon Solvent-free, 100 °C Recyclable, metal-free, efficient arcjournals.org
Nano Fe₃O₄ Solvent-free, 80 °C, ultrasound Reusable magnetic catalyst, rapid reaction researchgate.net
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) Solvent-free Reusable, efficient researchgate.net
L-proline Solvent-free, 70 °C Organocatalyst, mild conditions rsc.org

The application of such catalytic systems to the synthesis of this compound could lead to significant improvements in sustainability. For instance, a reusable solid acid catalyst could facilitate the acetylation of 1-bromo-2-naphthylamine, while a catalytic system for bromination could allow for the use of safer brominating agents than molecular bromine under milder conditions.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy are inherently less wasteful.

The two primary synthetic routes to this compound can be analyzed for their atom economy:

Route 1: Bromination of N-(2-naphthyl)acetamide

C₁₂H₁₁NO + Br₂ → C₁₂H₁₀BrNO + HBr

Route 2: Acetylation of 1-bromo-2-naphthylamine

C₁₀H₈BrN + (CH₃CO)₂O → C₁₂H₁₀BrNO + CH₃COOH

The theoretical atom economy for each pathway can be calculated using the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Comparison of Synthetic Routes to this compound

Synthetic Route Reactants Desired Product Molecular Weight ( g/mol ) Atom Economy (%)
Route 1: Bromination N-(2-naphthyl)acetamide (185.22) + Bromine (159.81) This compound (264.12) Reactants Total: 345.03 76.5%

| Route 2: Acetylation | 1-bromo-2-naphthylamine (223.09) + Acetic Anhydride (102.09) | this compound (264.12) | Reactants Total: 325.18 | 81.2% |

From this analysis, the acetylation of 1-bromo-2-naphthylamine (Route 2) exhibits a higher theoretical atom economy than the bromination of N-(2-naphthyl)acetamide (Route 1).

Beyond atom economy, waste minimization involves considering the nature and quantity of byproducts and waste streams.

Route 1 generates hydrogen bromide (HBr) as a stoichiometric byproduct. HBr is a corrosive and hazardous gas, requiring neutralization and disposal, which adds to the process's environmental burden.

Route 2 produces acetic acid as a byproduct. While less hazardous than HBr, it still constitutes a waste stream that must be managed, though it has potential for recovery and reuse.

Sustainable Synthesis Strategies for Halogenated Organic Compounds

The synthesis of halogenated compounds, including this compound, is an area where green chemistry principles can have a substantial impact. Traditional halogenation methods often rely on elemental halogens like Br₂, which are toxic, corrosive, and present significant handling risks. sci-hub.se

Modern sustainable strategies focus on several key areas:

Alternative Halogenating Agents: Replacing molecular bromine with safer, easier-to-handle solid or liquid reagents is a primary goal. N-bromosuccinimide (NBS) is a widely used alternative that is generally considered safer than Br₂. sci-hub.se Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) also serve as solid sources of bromine. sci-hub.se

Catalytic Halogenation: The use of catalysts can activate less reactive (and thus safer) halogenating agents or enable reactions to proceed under milder conditions. For example, various Lewis acids or Brønsted acids can catalyze bromination with NBS. researchgate.net

Photochemical and Electrochemical Methods: Visible-light photoredox catalysis represents a cutting-edge, sustainable approach for activating brominating agents like NBS without the need for strong acid promoters. nih.govacs.org Electrochemical methods, where an electric current drives the halogenation, can also provide a high degree of control and reduce the need for chemical oxidants.

In Situ Generation of Reagents: To avoid the transport and storage of hazardous reagents like Br₂, continuous flow systems can be designed to generate the brominating agent in situ immediately before it is consumed in the reaction. nih.gov For example, Br₂ can be generated by oxidizing HBr with an oxidant like sodium hypochlorite (B82951) in a flow reactor and then immediately mixed with the substrate to be brominated. This approach significantly enhances safety by minimizing the amount of free bromine present at any given time. nih.gov

Adopting these strategies for the synthesis of this compound could involve replacing the traditional Br₂/acetic acid method with a catalytic system using NBS, potentially activated by visible light, or developing a continuous flow process for the bromination step. Such modifications would align the synthesis of this important compound with the principles of modern, sustainable chemistry.

Supramolecular Chemistry and N 1 Bromo 2 Naphthyl Acetamide

Exploration of Hydrogen Bonding Networks in Naphthalene-Acetamide Systems

The acetamide (B32628) group in N-(1-Bromo-2-naphthyl)acetamide is a classic hydrogen-bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular connections. In many crystalline structures of acetamide derivatives, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. iucr.org This interaction is a cornerstone of supramolecular assembly in these systems.

In related naphthalene-acetamide structures, these N-H···O hydrogen bonds are a recurring motif, often leading to the formation of one-dimensional chains or more complex two-dimensional networks. For instance, in the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, molecules are linked by O-H···O hydrogen bonds, creating C(8) chains. researchgate.net Similarly, other acetamide-containing compounds exhibit N-H···O and N-H···N hydrogen bonds that generate distinct ring motifs, such as R2(8) and R2(12), which then form extensive sheets. iucr.org

Table 1: Hydrogen Bonding in Related Acetamide Structures

Compound Hydrogen Bond Type Supramolecular Motif
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide O-H···O C(8) chains researchgate.net
A substituted acetamide N-H···O, N-H···N R2(8) and R2(12) rings forming sheets iucr.org

Analysis of π-π Stacking Interactions in Crystalline Architectures

The large, electron-rich naphthalene (B1677914) core of this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between aromatic rings, are a significant force in the organization of molecules in the crystal. In many aromatic compounds, these stacking interactions result in columnar arrangements or herringbone-like patterns. researchgate.net

The geometry of π-π stacking can vary, including face-to-face and offset or slipped-stacking arrangements. In some crystal structures of naphthalene derivatives, π–π stacking interactions between the benzene (B151609) rings of adjacent molecules help to consolidate the three-dimensional architecture. iucr.org The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.4 to 3.8 Å. For example, a π-π stacking interaction with a centroid-to-centroid distance of 3.489 Å has been observed in an acridine (B1665455) derivative, and a distance of 3.7246 Å was noted in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. iucr.orgresearchgate.net

The interplay between π-π stacking and other non-covalent interactions, such as hydrogen bonding, is crucial in determining the final crystal packing. In some cases, strong hydrogen bonds may dictate the primary arrangement, with π-π stacking serving as a secondary, consolidating force. iucr.org Conversely, in other systems, π-π interactions can be the dominant organizing element, particularly when strong hydrogen-bonding functionalities are absent. The strength and geometry of these stacking interactions can be tuned by the introduction of substituents on the aromatic ring, which alters its electronic properties. rsc.org

Investigation of Halogen Bonding Interactions involving the Bromine Atom

The bromine atom in this compound can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom. nih.govacs.org This interaction has emerged as a powerful tool in crystal engineering for the rational design of supramolecular architectures. acs.org

The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov The bromine atom, being highly polarizable, can form moderately strong halogen bonds. acs.org In the context of this compound, the most likely halogen bond acceptor would be the carbonyl oxygen of the acetamide group from a neighboring molecule, leading to a C-Br···O=C interaction. The geometry of this interaction is typically linear, with the C-Br···O angle approaching 180°. nih.gov

Computational studies on model systems, such as bromobenzene (B47551) interacting with N-methyl acetamide, have estimated the energy of Br···O halogen bonds to be in the range of 9.0–12.1 kJ/mol. acs.org The strength of these interactions can be influenced by substituents on the aromatic ring. nih.gov While specific crystallographic data for this compound is not detailed in the provided results, the principles of halogen bonding suggest that this interaction could play a significant role in its crystal packing, potentially competing with or complementing the hydrogen bonding and π-π stacking interactions. acs.org

Table 2: Energetics of Halogen Bonds with a Carbonyl Oxygen Acceptor

Halogen Bond Estimated Interaction Energy (kJ/mol)
Cl···O 5.4–7.5 acs.org
Br···O 9.0–12.1 acs.org

Principles of Self-Assembly and Crystal Engineering in Designed Systems

The predictable nature of non-covalent interactions like hydrogen bonds, π-π stacking, and halogen bonds forms the foundation of crystal engineering. acs.orgdokumen.pub This field aims to design and synthesize crystalline materials with desired structures and properties by controlling the self-assembly of molecular components. ucl.ac.uk this compound is a molecule well-suited for studies in crystal engineering due to its trifunctional nature, possessing hydrogen-bonding, π-stacking, and halogen-bonding capabilities.

The concept of the "supramolecular synthon" is central to crystal engineering. Synthons are robust and predictable recognition patterns between functional groups that can be reliably used to build larger architectures. dokumen.pub For this compound, several potential synthons can be envisioned:

Amide-Amide Homosynthon: Formed by N-H···O hydrogen bonds between two acetamide groups.

Halogen-Bonded Homosynthon: Involving a C-Br···O interaction between the bromine atom and a carbonyl oxygen.

π-π Stacking Motifs: Arising from the interaction of naphthalene rings.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways

Future research should prioritize the development of new and more efficient methods for synthesizing N-(1-Bromo-2-naphthyl)acetamide. While traditional methods may exist, modern synthetic chemistry offers numerous opportunities for improvement in terms of yield, purity, and sustainability.

One promising area of exploration is the use of catalytic methods for amide bond formation, which are increasingly sought after to reduce the significant waste associated with superstoichiometric methods. sigmaaldrich.com For instance, the development of a catalytic cycle utilizing transition metals could offer a more atom-economical route. Another avenue involves the application of Umpolung Amide Synthesis (UmAS), which has shown success in creating N-aryl amides without the issue of α-epimerization, a common challenge in conventional amide synthesis. acs.org

Research could also focus on leveraging arenediazonium salts as starting materials. A novel approach using inexpensive copper(I) iodide as a catalyst for the reaction between arenediazonium salts and primary amides has been shown to be effective for producing N-aryl amides and could be adapted for the synthesis of this compound. organic-chemistry.org

A comparative analysis of potential synthetic pathways is presented in Table 1.

Table 1: Prospective Synthetic Pathways for this compound

Synthetic Pathway Proposed Catalyst/Reagent Potential Advantages
Catalytic Amidation Ruthenium or Boronic Acid Catalysts Reduced waste, higher atom economy sigmaaldrich.com
Umpolung Amide Synthesis (UmAS) Brønsted Base Avoidance of α-epimerization, high enantiopurity acs.org

Application of Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound using advanced spectroscopic techniques is crucial for a complete understanding of its molecular structure and properties. While standard techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide foundational data, more advanced methods can offer deeper insights. openaccessjournals.combritannica.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially in the complex aromatic region of the naphthalene (B1677914) core. ijpsjournal.com High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition with high accuracy. ijpsjournal.com

Furthermore, solid-state NMR could provide information about the compound's structure and dynamics in the solid phase, which is essential for understanding its material properties. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

A summary of the spectroscopic data that could be obtained is presented in Table 2.

Table 2: Hypothetical Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons in the naphthalene region, a singlet for the methyl protons, and a broad singlet for the amide proton.
¹³C NMR Resonances for the carbonyl carbon, methyl carbon, and distinct signals for the aromatic carbons of the naphthalene ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch, and aromatic C-H stretches.
High-Resolution Mass Spectrometry A precise mass-to-charge ratio confirming the molecular formula C₁₂H₁₀BrNO.

In-depth Computational Modeling for Reaction Mechanism Elucidation and Prediction

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting the properties of molecules. grnjournal.usnih.gov Future research on this compound should incorporate in-depth computational modeling to complement experimental studies.

Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule, predict its spectroscopic properties (NMR, IR, UV-Vis), and calculate thermodynamic parameters. mdpi.com These theoretical predictions can then be compared with experimental data for validation.

Furthermore, computational studies can be employed to investigate the mechanisms of potential synthetic routes. By modeling reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. rsc.orgsmu.edu This knowledge can guide the optimization of existing synthetic methods and the design of new, more efficient ones.

Expanding the Scope of Chemical Transformations for Synthetic Utility

The bromine atom on the naphthalene ring of this compound serves as a versatile handle for a wide range of chemical transformations. wikipedia.org Future research should focus on exploring these transformations to expand the synthetic utility of the compound.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position. mdpi.com This would allow for the synthesis of a diverse library of derivatives with potentially interesting electronic and photophysical properties.

The amide functional group also offers opportunities for further modification. For example, hydrolysis of the amide would yield the corresponding amine, which could then be used as a building block for the synthesis of more complex molecules.

Design and Synthesis of New Derivatives for Specialized Academic Research

Building upon the chemical transformations described in the previous section, a key future direction is the design and synthesis of new derivatives of this compound for specialized academic research. The naphthalene moiety is a common core in many functional materials and biologically active molecules. lifechemicals.com

By strategically modifying the structure of this compound, it may be possible to create novel compounds with tailored properties. For example, the introduction of electron-donating or electron-withdrawing groups could be used to tune the electronic properties of the molecule for applications in organic electronics. researchgate.netacs.org

Furthermore, the synthesis of a series of related compounds would allow for systematic studies of structure-activity relationships, which is a fundamental aspect of medicinal chemistry and materials science. acs.org

Integration with Emerging Green Chemistry Technologies and Sustainable Practices

Future research on this compound should be conducted with a strong emphasis on green chemistry and sustainable practices. The synthesis of amides is a common process in the chemical industry, and there is a growing demand for greener methods that reduce waste and energy consumption. rsc.orgucl.ac.uk

The exploration of biocatalytic methods for amide bond formation is a particularly promising area. rsc.org Enzymes can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents. Additionally, the use of greener solvents and the development of catalytic systems that can be recycled are important considerations for improving the sustainability of the synthesis of this compound and its derivatives. acs.org

Q & A

Q. What synthetic routes are available for N-(1-Bromo-2-naphthyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves bromination of N-(2-naphthyl)acetamide using bromine (Br₂) in a polar solvent (e.g., chloroform) under controlled temperatures (0–5°C). Optimization includes stoichiometric adjustments to avoid over-bromination and purification via recrystallization from ethanol . Alternative routes may employ Vilsmeier-Haack-type reagents for regioselective bromination, as seen in analogous naphthylacetamide derivatives . Monitoring reaction progress via TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) ensures intermediate stability.

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Refinement using SHELX software (e.g., SHELXL) provides precise bond lengths and angles, critical for distinguishing regioisomers . Complementary techniques include ¹H/¹³C NMR (e.g., δ ~2.1 ppm for acetyl protons, δ ~170 ppm for carbonyl carbons) and FT-IR (amide I band ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. What analytical methods are suitable for assessing purity in academic research settings?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) resolves impurities. For example, impurities like dibrominated byproducts or unreacted starting materials can be quantified at thresholds <0.1% . Melting point analysis (expected range: 150–160°C) and elemental analysis (C, H, N ±0.3%) provide additional validation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination pathway of N-(2-naphthyl)acetamide?

Methodological Answer: Isotopic labeling (e.g., ⁸¹Br) combined with kinetic studies under varying temperatures and solvents (e.g., DMF vs. CHCl₃) can map bromine electrophilic substitution. Computational DFT calculations (B3LYP/6-31G*) model transition states and regioselectivity, while in situ Raman spectroscopy tracks intermediate formation . Contradictions in regiochemistry (e.g., 1-bromo vs. 3-bromo substitution) may arise from steric effects, resolvable via comparative crystallography .

Q. What strategies identify and quantify trace impurities in this compound?

Methodological Answer: LC-MS/MS with electrospray ionization (ESI+) detects trace impurities (e.g., deacetylated or hydrolyzed derivatives). For example, Impurity C (2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) can be quantified using reference standards and calibration curves . Accelerated stability studies (40°C/75% RH for 6 months) coupled with forced degradation (acid/base hydrolysis) reveal degradation pathways .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom’s σ-hole potential (via Multiwfn software) predicts Suzuki-Miyaura coupling efficiency. Molecular docking studies (AutoDock Vina) assess interactions with catalytic Pd(0) complexes, optimizing ligand design .

Q. What in vitro assays evaluate the biological activity of this compound?

Methodological Answer: Cytotoxicity screening via MTT assays (IC₅₀ determination in cancer cell lines) identifies therapeutic potential . Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) use spectrophotometric methods (λ = 412 nm for thiocholine release). Dose-response curves (0.1–100 μM) and statistical analysis (ANOVA, p < 0.05) validate activity .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Long-term stability is assessed via ICH guidelines:

  • Photostability: Expose to 1.2 million lux·hr UV light; monitor degradation via HPLC.
  • Thermal stability: Store at 25°C/60% RH vs. 40°C/75% RH; quantify decomposition products. Amide bond hydrolysis is a primary degradation route, mitigated by anhydrous storage .

Q. What comparative studies differentiate this compound from halogenated analogs?

Methodological Answer: Comparative X-ray crystallography highlights steric/electronic effects of bromine vs. chlorine or fluorine substituents. Hammett plots (σₚ values) correlate substituent effects with reaction rates in nucleophilic aromatic substitution. Solubility studies (logP via shake-flask method) reveal bromine’s lipophilic impact .

Q. What unexplored research avenues exist for this compound?

Methodological Answer: Unexplored areas include:

  • Photodynamic therapy: Evaluate singlet oxygen quantum yield (ΦΔ) using DPBF as a trap.
  • Coordination chemistry: Synthesize Pd(II) or Cu(I) complexes for catalytic applications.
  • Supramolecular assembly: Study π-π stacking via TEM/SAXS in solvent mixtures .

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